
6-Amino-5-benzylamino-1-methyluracil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-5-benzylamino-1-methyluracil is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is characterized by the presence of amino and benzylamino groups at the 6th and 5th positions, respectively, and a methyl group at the 1st position of the uracil ring. Its molecular formula is C12H14N4O2, and it has a molecular weight of 246.27 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-benzylamino-1-methyluracil typically involves the modification of uracil derivatives. One common method includes the reaction of 6-chlorouracil with benzylamine under specific conditions to introduce the benzylamino group at the 5th position. The amino group at the 6th position can be introduced through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-Amino-5-benzylamino-1-methyluracil undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can modify the functional groups, such as converting the amino groups to amines.
Substitution: Nucleophilic substitution reactions are common, especially at the amino and benzylamino positions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Benzylamine, ammonia.
Major Products Formed
The major products formed from these reactions include various substituted uracil derivatives, which can have different functional groups depending on the reagents and conditions used .
Aplicaciones Científicas De Investigación
6-Amino-5-benzylamino-1-methyluracil has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in antiviral and anticancer treatments.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of 6-Amino-5-benzylamino-1-methyluracil involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved include inhibition of nucleic acid synthesis and interference with protein function. These interactions can lead to various biological effects, such as antiviral or anticancer activity .
Comparación Con Compuestos Similares
Similar Compounds
6-Amino-1-methyluracil: Lacks the benzylamino group, making it less hydrophobic and potentially less interactive with certain biological targets.
5-Benzylamino-1-methyluracil: Lacks the amino group at the 6th position, which may affect its reactivity and binding properties.
6-Amino-5-methylaminouracil: Similar structure but with a methyl group instead of a benzyl group, altering its chemical and biological properties
Uniqueness
6-Amino-5-benzylamino-1-methyluracil is unique due to the presence of both amino and benzylamino groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various fields of research and industry .
Propiedades
Número CAS |
70404-28-3 |
|---|---|
Fórmula molecular |
C12H14N4O2 |
Peso molecular |
246.27 g/mol |
Nombre IUPAC |
6-amino-5-(benzylamino)-1-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C12H14N4O2/c1-16-10(13)9(11(17)15-12(16)18)14-7-8-5-3-2-4-6-8/h2-6,14H,7,13H2,1H3,(H,15,17,18) |
Clave InChI |
AVLHUERSENISNJ-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C(C(=O)NC1=O)NCC2=CC=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


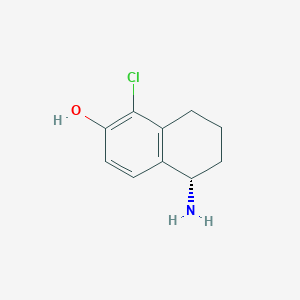
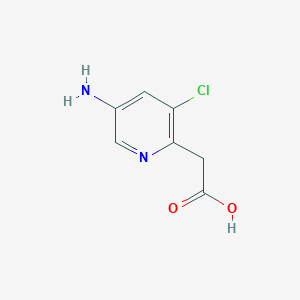

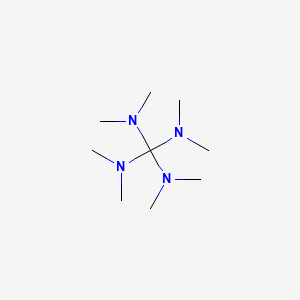
![2'-((2-Methoxy-9H-fluoren-3-yl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B15248513.png)
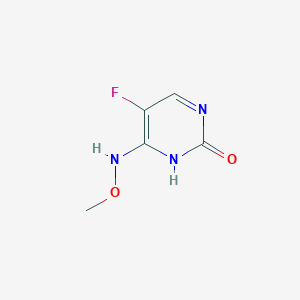
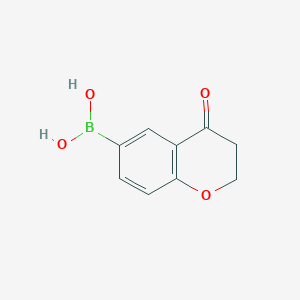

![6-[2-(2-Chlorophenyl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B15248522.png)

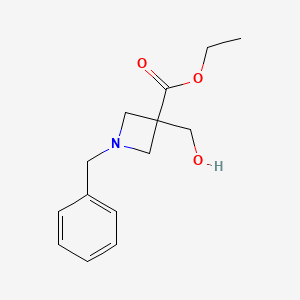
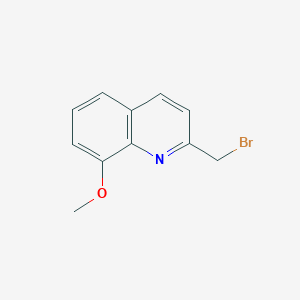
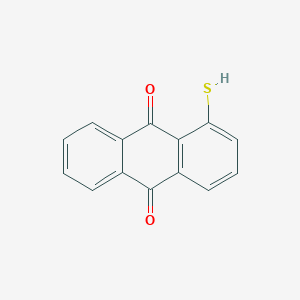
![Pyrrolidine,2-[3-(1-methylethyl)phenyl]-,(2S)-](/img/structure/B15248554.png)
